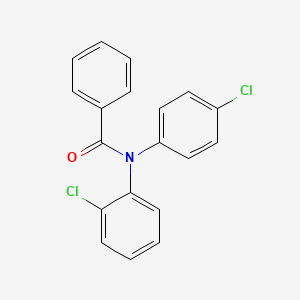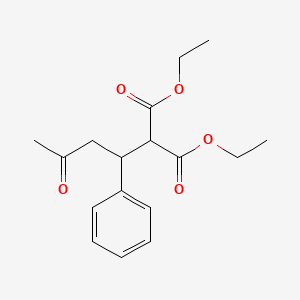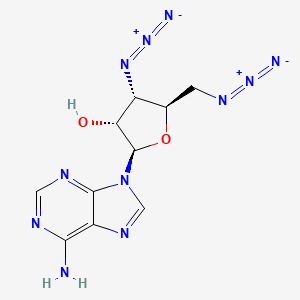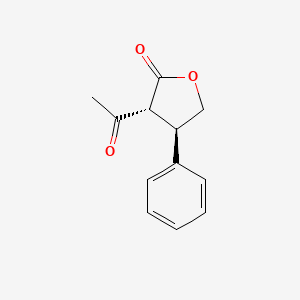![molecular formula C18H34O8 B14454530 Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate CAS No. 76343-84-5](/img/structure/B14454530.png)
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate is an organic compound that belongs to the class of esters. It is derived from hexanedioic acid (also known as adipic acid) and 2-(2-ethoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate typically involves the esterification of hexanedioic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield hexanedioic acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the formulation of certain biochemical assays and as a solvent for various biological reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical stability and flexibility.
Wirkmechanismus
The mechanism of action of Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate largely depends on its application. In drug delivery systems, for example, it acts by forming stable complexes with drugs, thereby enhancing their solubility and bioavailability. The molecular targets and pathways involved can vary, but generally, the compound interacts with cellular membranes and proteins to facilitate the delivery of the active drug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-(2-butoxyethoxy)ethyl] hexanedioate
- Bis[2-ethoxyethyl] hexanedioate
- Bis[2-(2-methoxyethoxy)ethyl] hexanedioate
Uniqueness
Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form stable complexes with various substances also sets it apart from other esters.
Eigenschaften
CAS-Nummer |
76343-84-5 |
|---|---|
Molekularformel |
C18H34O8 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
bis[2-(2-ethoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C18H34O8/c1-3-21-9-11-23-13-15-25-17(19)7-5-6-8-18(20)26-16-14-24-12-10-22-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
MXHMUGDECAXOCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


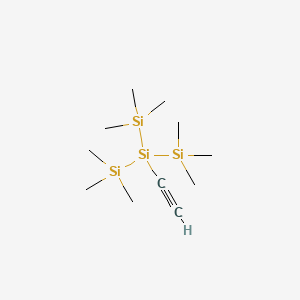
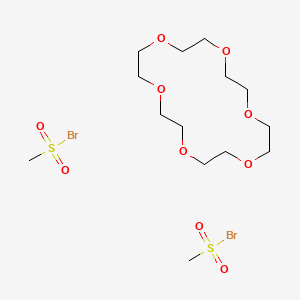
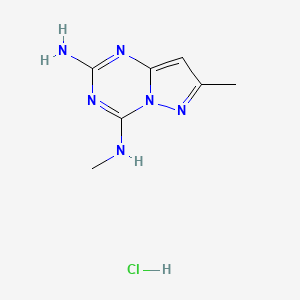
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
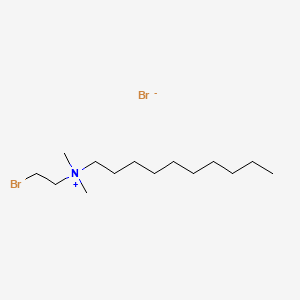
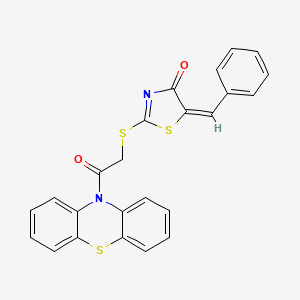
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
